
(1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol is an organic compound characterized by a cyclopropyl group attached to a trifluoromethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol typically involves the cyclopropanation of suitable precursors followed by the introduction of the trifluoromethyl group. One common method involves the reaction of cyclopropylcarbinol with trifluoroacetic acid under acidic conditions to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction rates and improve efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to yield various alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield cyclopropyl trifluoromethyl ketone, while reduction can produce various cyclopropyl alcohol derivatives.
Scientific Research Applications
(1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with biological molecules. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-cyclopropyl-2,2,2-trifluoroethylamine: Similar structure but with an amine group instead of a hydroxyl group.
(1R)-1-cyclopropyl-2,2,2-trifluoroethane: Lacks the hydroxyl group, resulting in different chemical properties.
(1R)-1-cyclopropyl-2,2,2-trifluoropropanol: Contains an additional carbon in the alkyl chain.
Uniqueness
(1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-ol is unique due to the presence of both a cyclopropyl group and a trifluoromethyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H7F3O |
|---|---|
Molecular Weight |
140.10 g/mol |
IUPAC Name |
(1R)-1-cyclopropyl-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C5H7F3O/c6-5(7,8)4(9)3-1-2-3/h3-4,9H,1-2H2/t4-/m1/s1 |
InChI Key |
PQHMFPNCDSFTAV-SCSAIBSYSA-N |
Isomeric SMILES |
C1CC1[C@H](C(F)(F)F)O |
Canonical SMILES |
C1CC1C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,2-dimethyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B11823738.png)
![(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B11823740.png)
![6-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B11823747.png)
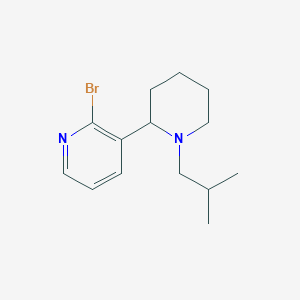
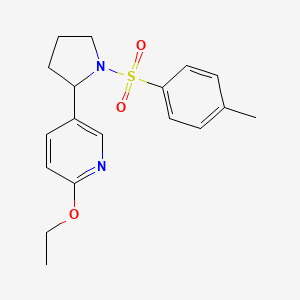
![7-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11823778.png)


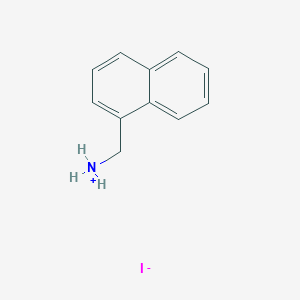
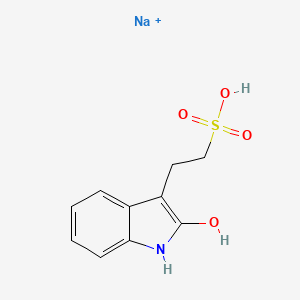
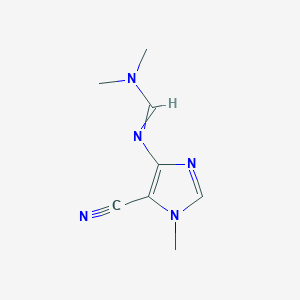
![2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11823812.png)
![5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2-(](/img/structure/B11823816.png)

